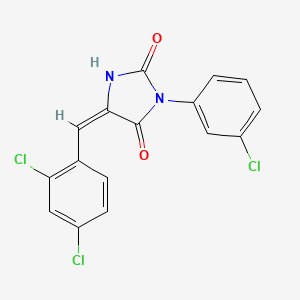

![molecular formula C29H22FNO B4614871 11-{4-[(2-fluorobenzyl)oxy]phenyl}-9,10-dihydro-8H-benzo[f]cyclopenta[b]quinoline](/img/structure/B4614871.png)

11-{4-[(2-fluorobenzyl)oxy]phenyl}-9,10-dihydro-8H-benzo[f]cyclopenta[b]quinoline

Overview

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including structures similar to the one , often involves multi-step chemical reactions that may include cyclocondensation, cycloaddition, or other specialized reactions. For example, the synthesis of 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines, though not identical, shares similarities in the chemical framework and could provide insights into potential synthesis pathways for the target compound (Tolstikov et al., 2014).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by their cyclic components and substituent groups, which significantly influence their chemical behavior and interactions. Studies such as those on similar quinoline compounds have elucidated the crystal structures, showcasing cyclic hydrogen-bonded arrangements and orientation of substituent groups that could be relevant for understanding the target compound's structure (Portilla et al., 2005).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including cycloadditions, which are critical for further functionalization and modification of their structures. The base-promoted, regioselective synthesis of functionalized quinolines via [4 + 2] cycloaddition, as demonstrated in related studies, highlights the versatility and reactivity of these compounds (Saunthwal et al., 2016).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular composition. Studies on related compounds provide insights into how substituents like fluorobenzyl groups affect these properties. For instance, the analysis of 8-(2,3-Dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]-cyclohepta[c]quinoline offers valuable data on the crystal packing and physical characteristics that might apply to the compound (Wang et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are crucial for understanding quinoline derivatives' applications and potential as precursors in synthetic chemistry. The study on metal- and protection-free cycloadditions of alkynes with azadienes, leading to functionalized quinolines, exemplifies the innovative approaches to modifying these compounds to achieve desired chemical properties (Saunthwal et al., 2016).

Scientific Research Applications

Metal-Free Synthesis of Quinolines

A study by Saunthwal, Patel, and Verma (2016) demonstrated a metal- and protection-free synthesis method for highly functionalized quinolines via a [4 + 2] cycloaddition of azadienes (generated in situ from o-aminobenzyl alcohol) with internal alkynes. This process allows for the regioselective creation of quinolines, tolerating a wide variety of functional groups, and has been successfully extended to various substrates to afford phenyl-naphthyridine and alkyne-substituted quinolines, among others. The solvent's significant role was highlighted, supported by isolating the azadiene intermediate and deuterium-labeling studies (Saunthwal, Patel, & Verma, 2016).

Radioligand Development for PET Imaging

Matarrese et al. (2001) explored the labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for the visualization of peripheral benzodiazepine receptors using positron emission tomography (PET). The study introduced novel quinoline-2-carboxamide derivatives, successfully synthesized with carbon-11 to assess peripheral benzodiazepine type receptors noninvasively. High specific binding to these receptors was observed in various organs, indicating that these compounds, especially [11C]4, [11C]5, and [11C]6, are promising candidates for PBR imaging in vivo with PET (Matarrese et al., 2001).

Novel Synthesis Approaches

Research on the synthesis of quinolines and their derivatives has led to the development of various efficient and innovative methods. For instance, Tolstikov et al. (2014) reported the synthesis of 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines through an acid-catalyzed cyclocondensation process. This method provides a novel route to synthesize structurally complex quinolines, highlighting the adaptability and potential for further functionalization of the quinoline scaffold (Tolstikov et al., 2014).

Catalytic Applications

Quinoline derivatives have been examined for their catalytic applications as well. Mastalir et al. (2016) demonstrated the sustainable synthesis of quinolines and pyrimidines, catalyzed by manganese PNP pincer complexes. This study represents an environmentally benign approach to synthesizing these heterocycles, showcasing the quinoline derivatives' potential in catalysis and sustainable chemical processes (Mastalir et al., 2016).

properties

IUPAC Name |

17-[4-[(2-fluorophenyl)methoxy]phenyl]-11-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,11,16-heptaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22FNO/c30-25-10-4-2-7-21(25)18-32-22-15-12-20(13-16-22)28-24-9-5-11-26(24)31-27-17-14-19-6-1-3-8-23(19)29(27)28/h1-4,6-8,10,12-17H,5,9,11,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZJXUMIIBNBEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C1)C5=CC=C(C=C5)OCC6=CC=CC=C6F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4614788.png)

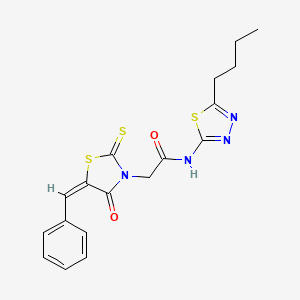

![2-({4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4614793.png)

![N-(4-bromo-2-chlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide](/img/structure/B4614794.png)

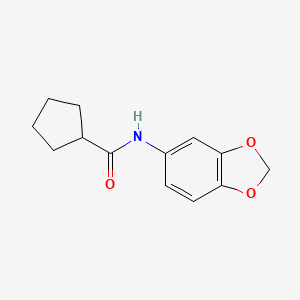

![1-butyl-5-oxo-N-{4-[(4-pyridinylamino)carbonyl]phenyl}-3-pyrrolidinecarboxamide](/img/structure/B4614797.png)

![(2-methyl-1-{5-[(4-methylbenzyl)thio]-1,3,4-oxadiazol-2-yl}butyl)amine hydrochloride](/img/structure/B4614816.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4614845.png)

![N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4614853.png)

![3,4-dichloro-N-{2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4614859.png)

![(4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone](/img/structure/B4614860.png)

![4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4614876.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4614883.png)